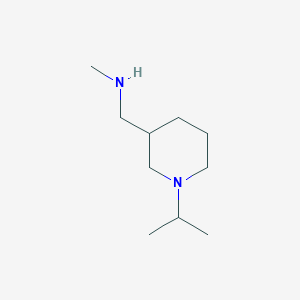

(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Applications in Drug Metabolism and Pharmacokinetics

Piperidine derivatives are extensively studied for their metabolic pathways and interactions with cytochrome P450 enzymes, crucial for drug metabolism. For example, Khojasteh et al. (2011) reviewed the selectivity of chemical inhibitors of cytochrome P450 isoforms, highlighting the importance of understanding these interactions in predicting drug-drug interactions (Khojasteh et al., 2011). Such research is pivotal for compounds like (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine, where understanding metabolic pathways can guide the development of safer and more effective drugs.

Contributions to Heterocyclic Chemistry

The synthesis and application of heterocyclic compounds, including piperidine derivatives, are fundamental in medicinal chemistry. Philip et al. (2020) discussed the use of tert-butanesulfinamide in asymmetric synthesis of N-heterocycles, showcasing the versatility of piperidine scaffolds in synthesizing structurally diverse compounds with potential therapeutic applications (Philip et al., 2020). This underscores the relevance of compounds like this compound in the development of new drugs and materials.

Role in Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) for degrading nitrogen-containing compounds highlights the environmental impact of chemical research and the potential for mitigating pollution. Bhat and Gogate (2021) reviewed AOPs for degrading amino and azo compounds, emphasizing the effectiveness of these processes in mineralizing recalcitrant compounds (Bhat & Gogate, 2021). Understanding the degradation pathways of compounds like this compound could contribute to environmental protection efforts.

Impact on Drug Discovery and Development

The pharmacophore of piperazine and piperidine rings is a cornerstone in drug discovery, offering a template for designing molecules with various therapeutic activities. Rathi et al. (2016) reviewed the therapeutic uses of piperazine derivatives, underscoring the versatility of this scaffold in generating compounds with antipsychotic, anti-inflammatory, and anticancer properties (Rathi et al., 2016). This review highlights the potential of compounds like this compound in contributing to the development of new therapeutic agents.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-methyl-1-(1-propan-2-ylpiperidin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)12-6-4-5-10(8-12)7-11-3/h9-11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGRGJFVVOUGCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424391 |

Source

|

| Record name | (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-01-7 |

Source

|

| Record name | (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)